molecular formula C22H19BrN2O4S B2954126 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol CAS No. 865616-70-2

7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol

Cat. No. B2954126
CAS RN: 865616-70-2
M. Wt: 487.37
InChI Key: FMGJQVCVSIWDFC-UHFFFAOYSA-N
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Description

7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a useful research compound. Its molecular formula is C22H19BrN2O4S and its molecular weight is 487.37. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a derivative within the broader class of 1,4-benzodiazepines, which have been extensively studied for various applications, primarily due to their interactions with the central nervous system and potential therapeutic uses. Research on similar compounds, such as 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, has focused on their synthesis and structural characterization, including X-ray diffraction analysis to determine molecular and crystal structures. These studies provide insights into the molecular configurations that could affect the compound's biological activity and interactions with biological receptors (Pavlovsky et al., 2007).

Molecular Modifications and Crystallography

Further investigations into 7-bromo-5-(2′-chloro)phenyl derivatives of 1,2-dihydro-3H-1,4-benzodiazepin-2-one have revealed the effects of substituent modifications on the compound's molecular form and crystal assembly. Such studies are crucial for understanding how variations in the molecular structure, such as different alkyl substituents, can influence the overall conformation and stability of these compounds, which in turn could impact their biological efficacy and potential applications (Kravtsov et al., 2012).

Application in Photodynamic Therapy

The compound's structural framework is also explored in the context of photodynamic therapy (PDT), a therapeutic approach that utilizes light-sensitive compounds to generate reactive oxygen species for the treatment of various diseases, including cancer. Studies on related compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have demonstrated significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for PDT applications (Pişkin et al., 2020).

Antimicrobial Properties

Additionally, the antimicrobial activities of benzodiazepine derivatives, including those structurally related to 7-bromo-4-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol, have been evaluated. A series of 2,3-dihydrobenzo[b][1,4]thiazepines with various phenyl substitutions at the 2 and 4 positions exhibited notable antibacterial and antifungal activities against a range of microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2013).

properties

IUPAC Name

7-bromo-4-(4-methoxyphenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c1-29-17-8-10-18(11-9-17)30(27,28)25-14-21(26)24-20-12-7-16(23)13-19(20)22(25)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGJQVCVSIWDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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